![molecular formula C16H14FNS B2848064 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole CAS No. 450347-57-6](/img/structure/B2848064.png)
3-((4-fluorobenzyl)thio)-1-methyl-1H-indole
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Overview
Description
3-((4-fluorobenzyl)thio)-1-methyl-1H-indole, also known as FUB-144, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. FUB-144 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain perception, mood, appetite, and immune function. FUB-144 has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
- Researchers have explored the anticonvulsant potential of 3-((4-fluorobenzyl)thio)-1-methyl-1H-indole and related derivatives. In animal models, compounds with similar structures were evaluated for their ability to prevent seizures. However, some substituted derivatives exhibited limited anticonvulsant activity .
Anticonvulsant Properties
Mechanism of Action
Target of Action
Indole derivatives are known to have diverse biological and clinical applications, suggesting that this compound may interact with multiple targets .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of “3-((4-fluorobenzyl)thio)-1-methyl-1H-indole” are currently unknown . Detailed studies are required to understand the impact of this compound at the molecular and cellular levels.
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNS/c1-18-10-16(14-4-2-3-5-15(14)18)19-11-12-6-8-13(17)9-7-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYNBIIIBATGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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